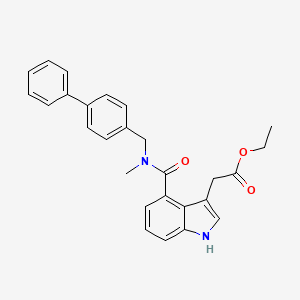
Tgf|arii-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tgf|arii-IN-2 is a compound that belongs to the transforming growth factor beta (TGF-β) family, which is a group of cytokines involved in various cellular processes such as growth, differentiation, and immune responses . This compound is particularly significant in the context of its role in regulating cellular events and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tgf|arii-IN-2 involves the use of specific synthetic routes that ensure the stability and efficacy of the compound. One common method includes the use of nanoparticles and nanostructured films. For instance, this compound can be encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent displacement method . This method involves dissolving the compound in a suitable solvent and then adding it to a polymer solution to form nanoparticles.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using bioreactors. The compound can be produced by incorporating it into decellularized biomatrix hydrogels containing alginate microspheres . This method ensures controlled release and stability of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tgf|arii-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Tgf|arii-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tgf|arii-IN-2 involves its interaction with specific receptors on the cell surface, leading to the activation of downstream signaling pathways . The compound binds to transforming growth factor beta receptors, which then activate Smad2/3 transcription factors. These transcription factors translocate to the nucleus and regulate the expression of target genes involved in various cellular processes .
Comparación Con Compuestos Similares
- Tgf|arii-IN-1
- Tgf|arii-IN-3
- Tgf|arii-IN-4
Propiedades
Fórmula molecular |
C27H26N2O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-[methyl-[(4-phenylphenyl)methyl]carbamoyl]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C27H26N2O3/c1-3-32-25(30)16-22-17-28-24-11-7-10-23(26(22)24)27(31)29(2)18-19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-15,17,28H,3,16,18H2,1-2H3 |
Clave InChI |
WTONWMZKZZLTIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C(=O)N(C)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















